2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its use in advanced material science and organic electronics. This compound is characterized by its two boronic acid pinacol ester groups attached to a fluorene core, making it a valuable precursor in the synthesis of various polymers and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 9,9-diphenyl-9H-fluorene-2,7-diboronic acid with pinacol in the presence of a suitable catalyst, such as palladium or nickel, and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained at around 80-100°C.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using reactors designed to handle larger volumes of reactants. Continuous flow chemistry can be employed to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. It can also participate in other reactions like oxidation and reduction, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl halide, and solvent (e.g., toluene or water).
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products include biaryl compounds, which are valuable in the synthesis of organic semiconductors, OLED materials, and other advanced materials.
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Organic Light-Emitting Diodes (OLEDs): : Used as a precursor for the synthesis of light-emitting polymers.
Polymer Solar Cells: : Employed in the creation of photoactive layers in solar cells.
Organic Field-Effect Transistors (OFETs): : Utilized in the fabrication of semiconducting layers for transistors.
Biological Research: : Investigated for potential use in bioconjugation and drug delivery systems.
Mechanism of Action
The mechanism by which this compound exerts its effects primarily involves its role as a precursor in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid pinacol ester group undergoes transmetalation with the palladium catalyst, followed by the formation of a new carbon-carbon bond with the aryl halide. This process is crucial for the formation of biaryl compounds, which are integral to the development of advanced materials.
Comparison with Similar Compounds
This compound is similar to other boronic acid pinacol esters, such as 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). it is unique due to its phenyl groups, which enhance its electronic properties and make it more suitable for specific applications in organic electronics.
List of Similar Compounds
2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2,2'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Properties
IUPAC Name |
2-[9,9-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40B2O4/c1-33(2)34(3,4)41-38(40-33)27-19-21-29-30-22-20-28(39-42-35(5,6)36(7,8)43-39)24-32(30)37(31(29)23-27,25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-24H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEUKQLOGUAPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40B2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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